2-thio PAF

Vue d'ensemble

Description

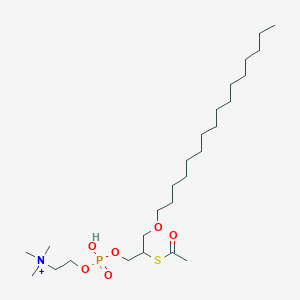

2-thio PAF is an isosteric analog of PAF . It is a synthetic analog of PAF which contains an acetyl group attached by a thioester bond at the sn-2 position .

Synthesis Analysis

The synthesis of this compound involves various chemical reactions . The methods for synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are summarized and discussed . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .Molecular Structure Analysis

The molecular formula of this compound is C26H54NO6PS . Its average mass is 539.749 Da and its monoisotopic mass is 539.340942 Da .Chemical Reactions Analysis

This compound is a substrate for lysophospholipase II and for PAF-AH . It is used in a colorimetric assay for PAF acetylhydrolases .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 539.8 and a molecular formula of C26H54NO6PS .Applications De Recherche Scientifique

Recherche cardiovasculaire

Le 2-thio PAF est utilisé dans la recherche cardiovasculaire en raison de sa fonction d'agoniste des récepteurs PAF . Sa puissance est comparable à celle du PAF C-18 dans l'agrégation plaquettaire chez le lapin , ce qui est un processus clé dans la formation des caillots sanguins et a des implications pour les maladies cardiovasculaires .

Immunologie et inflammation

Dans le domaine de l'immunologie et de l'inflammation, le this compound joue un rôle significatif. Il est utilisé pour étudier l'activation des macrophages de cobaye , qui sont des cellules importantes du système immunitaire impliquées dans la détection et la destruction des bactéries et autres organismes nuisibles.

Biochimie des lipides

Le this compound est également utilisé dans la recherche en biochimie des lipides . Il s'agit d'un analogue synthétique du PAF qui contient un groupe acétyle lié par une liaison thioester en position sn -2 . Cela en fait un outil précieux pour étudier les rôles et les fonctions des lipides dans les systèmes biologiques.

Substrat enzymatique

Le this compound sert de substrat pour la lysophospholipase II et pour la PAF-AH . Ces enzymes sont impliquées dans le métabolisme des lipides, et le this compound est utilisé dans les tests pour mesurer leur activité .

Troubles respiratoires

Les chercheurs ont utilisé le this compound comme outil moléculaire pour étudier les rôles physiologiques et pathologiques des récepteurs PAF dans divers systèmes biologiques, tels que les troubles respiratoires . Cela peut aider à comprendre les mécanismes de maladies comme l'asthme et la bronchopneumopathie chronique obstructive (BPCO).

Neuroinflammation

Le this compound est également utilisé dans l'étude de la neuroinflammation

Mécanisme D'action

Target of Action

2-Thio PAF is a synthetic analog of Platelet-Activating Factor (PAF) and functions as a PAF receptor agonist . The primary targets of this compound are the PAF receptors, which play a crucial role in various cellular processes, including inflammation, immune response, and vascular permeability .

Mode of Action

Upon binding to PAF receptors, this compound initiates intracellular signaling events . Its potency is comparable to PAF C-18 in rabbit platelet aggregation, and to PAF C-16 in the activation of guinea pig macrophages . It is also a substrate for lysophospholipase II and for PAF acetylhydrolase .

Biochemical Pathways

The action of this compound affects several biochemical pathways. It participates in the regulation of gene expression, chemotaxis, synaptic transmission, long-term potentiation, and memory formation . It also influences the proliferation and differentiation of neural cells . The compound is transformed into the inactive lysoPAF by PAF acetylhydrolases .

Result of Action

The molecular and cellular effects of this compound’s action are diverse due to its role as a PAF receptor agonist. It can induce platelet aggregation, which is inhibited by previous incubation of the substrate with salivary gland homogenates or saliva . It also plays a role in the activation of guinea pig macrophages .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the concentration of substrates, energy availability, Ca2+ concentration, and phosphorylation state of key enzymes can affect PAF synthesis

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

2-Thio PAF interacts with various enzymes and proteins. It is a substrate for lysophospholipase II and for PAF acetylhydrolases . It induces platelet-aggregation that can be inhibited by previous incubation of the substrate with salivary gland homogenates or saliva .

Cellular Effects

The effects of this compound on cells are similar to those of PAF, given its role as a PAF analog. PAF participates in physiological mechanisms such as synaptic transmission, long-term potentiation, memory formation, proliferation and differentiation of neural cells, regulation of gene expression, and chemotaxis .

Molecular Mechanism

This compound functions as a PAF receptor agonist. Its potency is comparable to PAF C-18 in rabbit platelet aggregation, and to PAF C-16 in the activation of guinea pig macrophages .

Temporal Effects in Laboratory Settings

It is known that PAF, the compound this compound is modeled after, is transformed into the inactive lysoPAF by PAF acetylhydrolases .

Dosage Effects in Animal Models

It is known that PAF, the compound this compound is modeled after, has been studied in various animal models .

Metabolic Pathways

This compound is involved in the same metabolic pathways as PAF. PAF is synthesized by two distinct pathways: the de novo pathway and the remodeling pathway .

Transport and Distribution

It is known that PAF, the compound this compound is modeled after, is not stored and can be released into the extracellular space .

Subcellular Localization

It is known that PAF, the compound this compound is modeled after, is not stored and can be released into the extracellular space .

Propriétés

IUPAC Name |

2-[(2-acetylsulfanyl-3-hexadecoxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H54NO6PS/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-31-23-26(35-25(2)28)24-33-34(29,30)32-22-20-27(3,4)5/h26H,6-24H2,1-5H3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPPZOKNKENLFTE-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCC[N+](C)(C)C)SC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H55NO6PS+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50557796 | |

| Record name | 7-(Acetylsulfanyl)-4-hydroxy-N,N,N-trimethyl-4-oxo-3,5,9-trioxa-4lambda~5~-phosphapentacosan-1-aminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50557796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96801-55-7 | |

| Record name | 7-(Acetylsulfanyl)-4-hydroxy-N,N,N-trimethyl-4-oxo-3,5,9-trioxa-4lambda~5~-phosphapentacosan-1-aminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50557796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

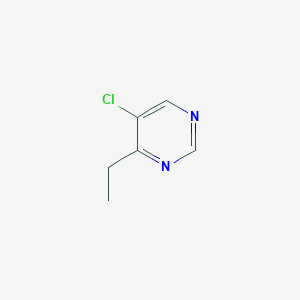

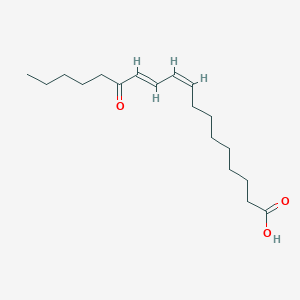

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

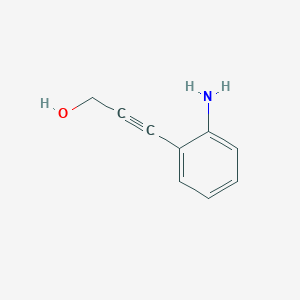

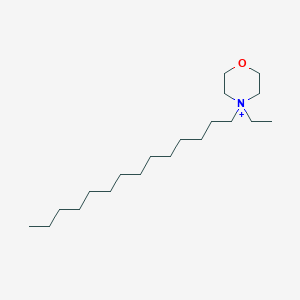

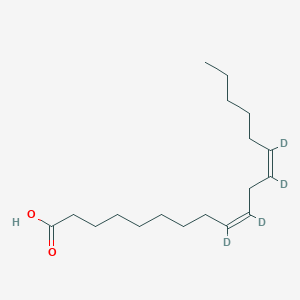

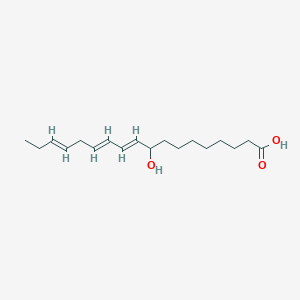

Feasible Synthetic Routes

Q1: What is 2-thio PAF and how is it used in research?

A1: 2-thio platelet-activating factor, or this compound (full name: 1-O-hexadecyl-2-deoxy-2-thioacetyl-sn-glycero-3-phosphocholine) is a synthetic analog of platelet-activating factor (PAF). It acts as a substrate for enzymes like platelet-activating factor acetylhydrolase (PAF-AH) and phospholipase A2 (PLA2), making it a valuable tool for studying these enzymes. [, , ] this compound is particularly useful in differentiating between PAF-AH isoform I and plasma-type PAF-AH, as the former can hydrolyze it while the latter cannot. []

Q2: How does the structure of this compound relate to its function as an enzyme substrate?

A2: this compound is structurally similar to PAF, with the key difference being the substitution of an oxygen atom with a sulfur atom at the sn-2 position of the glycerol backbone. This subtle change allows this compound to be recognized by and bind to the active sites of PAF-AH and PLA2. [] Researchers can then measure the rate of hydrolysis to determine enzyme activity.

Q3: Can you provide details about the catalytic properties of enzymes using this compound as a substrate?

A3: Studies have shown that the Leptospira interrogans LA_2144 gene product, which exhibits PAF-AH activity, effectively hydrolyzes this compound. [] Kinetic analysis revealed a Km value of 688.235 μmol/L and a Kcat value of 0.976/s, indicating a strong affinity and catalytic efficiency for this substrate. []

Q4: Are there any studies investigating the in vivo effects of this compound?

A4: While this compound is primarily employed as an in vitro tool for studying enzyme activity, research suggests potential implications for understanding biological processes. For instance, the LA_2144 gene product with PAF-AH activity, which effectively hydrolyzes this compound, is believed to play a role in the hemorrhage and inflammatory response observed in leptospirosis. []

Q5: What analytical techniques are commonly employed to study this compound?

A5: Spectrometric methods are widely used to detect and quantify this compound hydrolysis. [] These methods enable the measurement of product formation or substrate depletion over time, providing valuable information about enzyme kinetics and activity.

Q6: Are there any known synthetic routes for this compound?

A6: Yes, this compound and related compounds can be synthesized stereoselectively starting from optically active 2-O-benzylglycerol monoacetate. [] This synthetic approach allows for controlled production of the compound for research purposes.

Q7: What is the significance of studying enzymes that utilize this compound as a substrate?

A7: Understanding the activity and function of enzymes like PAF-AH and PLA2, which utilize this compound as a substrate, is crucial due to their involvement in various physiological and pathological processes. [, , ] For example, PAF-AH plays a role in regulating PAF levels, which are implicated in inflammation and immune responses. [] Similarly, PLA2 enzymes are involved in the production of lipid mediators with diverse biological activities. []

Q8: What are the future directions for research involving this compound?

A8: While this compound is already a valuable tool for in vitro enzyme studies, further research could explore its potential in vivo applications. [] Developing a deeper understanding of its interactions with enzymes in a biological context could contribute to the development of novel therapeutic strategies targeting PAF-related pathways and other related processes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.